![molecular formula C22H19ClFN5O2S B2762031 6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-57-8](/img/structure/B2762031.png)
6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19ClFN5O2S and its molecular weight is 471.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Development
Process Development and Synthesis : The synthesis of Voriconazole, a structurally related triazole antifungal agent, involves complex stereochemistry and highlights the importance of pyrimidine derivatives in medicinal chemistry. The development process includes organozinc derivatives and diastereomeric salt resolution, showcasing advanced synthetic routes and the relevance of pyrimidine scaffolds in drug design (Butters et al., 2001).
Heterocyclic Synthesis : Research on pyrimidine derivatives, such as the creation of dithiazolidine diones, highlights the versatility of pyrimidine in synthesizing heterocyclic compounds. These studies underscore the compound's utility as a building block for peptides, glycopeptides, and nucleoside analogs, further evidencing the chemical diversity and potential applications of pyrimidine derivatives in synthetic organic chemistry (Barany et al., 2005).
Biological Applications and Mechanistic Insights
Antimicrobial and Antiviral Potential : The synthesis and evaluation of pyrimidine derivatives for their antimicrobial activity underscore the potential of compounds like 6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione in contributing to new therapeutic agents. Such studies highlight the importance of structural modification in enhancing biological activity and offer a framework for developing novel antimicrobial and antiviral agents (El-Agrody et al., 2001).
Molecular Docking and Drug Design : Investigations into novel pyridine and pyrimidine derivatives via molecular docking emphasize the role of computational methods in identifying potential biological targets. Such studies provide a foundation for understanding the interaction between pyrimidine derivatives and biological macromolecules, facilitating the design of compounds with specific therapeutic activities (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of the compound F0648-0318 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that, when activated, forms dimers and undergoes nuclear translocation . It plays a crucial role in transmitting signals from the cell surface to the nucleus, thus regulating gene expression and participating in various cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0318 acts as an inhibitor of Stat3 . It was identified as a potential blocker of protein-protein interactions required for Stat3 dimerization . By inhibiting the dimerization of Stat3, F0648-0318 prevents its activation and subsequent nuclear translocation . This disrupts the normal signaling pathway of Stat3, leading to changes in gene expression .
Biochemical Pathways
The inhibition of Stat3 by F0648-0318 affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immune response, cell growth, and apoptosis . By blocking Stat3 activity, F0648-0318 can alter these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound’s effectiveness in inhibiting arthritis development in vivo suggests it has suitable pharmacokinetic properties for therapeutic use .
Result of Action
The inhibition of Stat3 by F0648-0318 leads to a significant reduction in the expression of Interleukin-6 (IL-6) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) . Both of these are targets of Stat3 and play crucial roles in inflammation and osteoclastogenesis, respectively . Therefore, the action of F0648-0318 can lead to reduced inflammation and bone resorption, which are key features of conditions like rheumatoid arthritis .
Propiedades
IUPAC Name |
6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2S/c1-12-6-7-13(2)18(8-12)29-19(9-14-10-20(30)26-21(31)25-14)27-28-22(29)32-11-15-16(23)4-3-5-17(15)24/h3-8,10H,9,11H2,1-2H3,(H2,25,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUATUKPZZAKLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
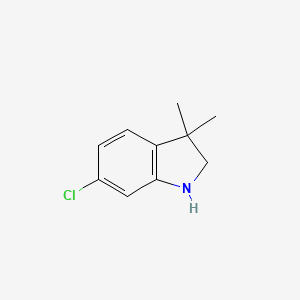
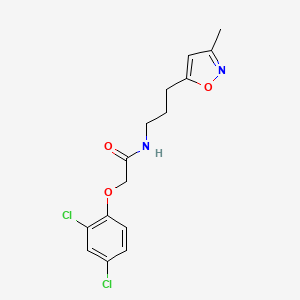
![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)
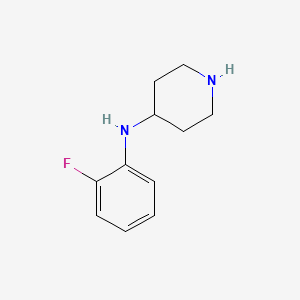
![N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2761953.png)
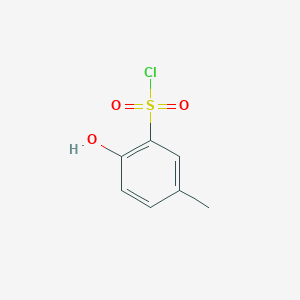
![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)
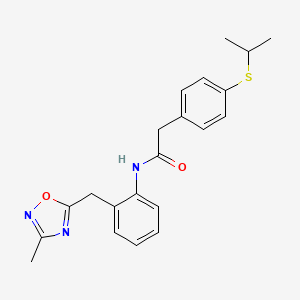
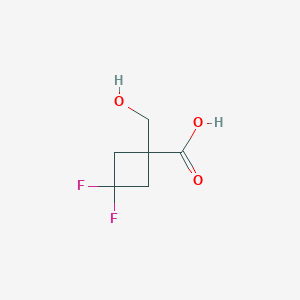
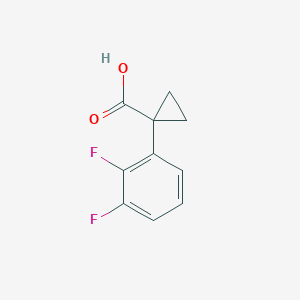
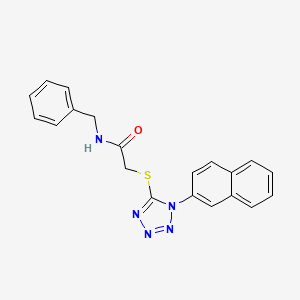
![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)
![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)
